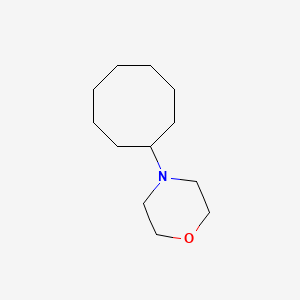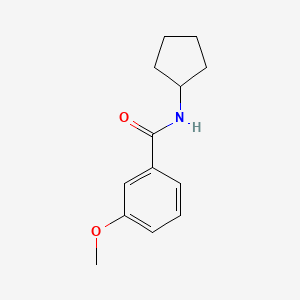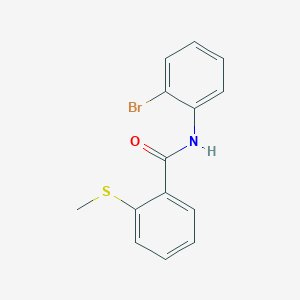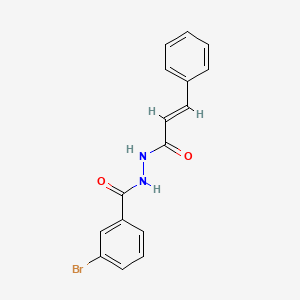
N-(3-chloro-4-methoxyphenyl)-2-nitrobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methoxyphenyl)-2-nitrobenzenesulfonamide, also known as NCL, is a chemical compound that has been extensively studied for its biological and chemical properties. NCL is a sulfonamide derivative that has been shown to exhibit potent antibacterial, antifungal, and anticancer activities. In
作用機序
The exact mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-nitrobenzenesulfonamide is not fully understood. However, it has been suggested that this compound may exert its antibacterial and antifungal activities by inhibiting the activity of enzymes involved in cell wall synthesis. Additionally, this compound may exert its anticancer activity by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects. In particular, this compound has been shown to inhibit the activity of enzymes involved in cell wall synthesis, leading to the inhibition of bacterial and fungal growth. Additionally, this compound has been shown to induce apoptosis in cancer cells, leading to the inhibition of cancer cell growth.
実験室実験の利点と制限
N-(3-chloro-4-methoxyphenyl)-2-nitrobenzenesulfonamide has several advantages and limitations for lab experiments. One advantage of this compound is its potent antibacterial, antifungal, and anticancer activities, making it a useful tool for studying the mechanisms of bacterial and fungal growth and cancer cell growth. Additionally, this compound is relatively easy to synthesize and purify, making it a readily available compound for lab experiments. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for the study of N-(3-chloro-4-methoxyphenyl)-2-nitrobenzenesulfonamide. One potential direction is the development of new derivatives of this compound with improved biological and chemical properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of bacterial and fungal infections and cancer. Finally, studies are needed to fully explore the potential toxicity of this compound and its derivatives.
合成法
N-(3-chloro-4-methoxyphenyl)-2-nitrobenzenesulfonamide can be synthesized through a multi-step reaction process involving the condensation of 3-chloro-4-methoxyaniline with 2-nitrobenzenesulfonyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine or pyridine. The resulting this compound product is then purified through recrystallization or column chromatography.
科学的研究の応用
N-(3-chloro-4-methoxyphenyl)-2-nitrobenzenesulfonamide has been extensively studied for its biological and chemical properties. In particular, this compound has been shown to exhibit potent antibacterial, antifungal, and anticancer activities. In vitro studies have demonstrated that this compound can inhibit the growth of a variety of bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger. Additionally, this compound has been shown to exhibit potent cytotoxicity against a variety of cancer cell lines, including breast, lung, and colon cancer cells.
特性
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O5S/c1-21-12-7-6-9(8-10(12)14)15-22(19,20)13-5-3-2-4-11(13)16(17)18/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNZTPRXEPSMDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-methoxyphenyl)benzamide](/img/structure/B5866718.png)

![N-(3-chloro-4-methoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5866726.png)
![2-{[(dimethylamino)carbonyl]amino}phenyl dimethylcarbamate](/img/structure/B5866727.png)

![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5866756.png)
![N-(2-ethylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5866759.png)

![N~1~-(2,4-difluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5866765.png)




![2-methyl-3-{[(4-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5866811.png)